
(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate
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Overview
Description
(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate, also known as this compound, is a useful research compound. Its molecular formula is C15H23NO5S2 and its molecular weight is 361.5 g/mol. The purity is usually 95%.
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Biological Activity
(S)-Allyl 2-amino-4-(methylthio)butanoate 4-methylbenzenesulfonate, with the CAS number 142601-87-4, is a compound of significant interest in medicinal chemistry and biochemistry. Its molecular formula is C15H23NO5S2, and it has a molecular weight of 361.5 g/mol. This compound is characterized by its structural complexity, which contributes to its diverse biological activities.
The biological activity of this compound can be attributed to its structural components, particularly the allyl group and the methylthio moiety. These groups are known to influence various biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in cancer research where enzyme inhibition can lead to reduced tumor growth.
- Modulation of Cellular Signaling : The presence of the amino acid structure allows for potential interactions with receptors involved in cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.
Case Studies and Research Findings
- Anticancer Activity : A study investigating the effects of various amino acid derivatives, including (S)-Allyl 2-amino-4-(methylthio)butanoate, demonstrated significant cytotoxicity against A431 human epidermoid carcinoma cells. The compound exhibited an IC50 value indicative of potent anti-proliferative activity compared to standard chemotherapeutics like doxorubicin.
- Neuroprotective Effects : Research has indicated that compounds with similar structures can exhibit neuroprotective properties. For instance, derivatives of methionine have shown promise in protecting neuronal cells from oxidative stress, suggesting that (S)-Allyl 2-amino-4-(methylthio)butanoate may also possess neuroprotective qualities .
- Antimicrobial Properties : Preliminary studies have suggested that this compound may exhibit antimicrobial activity against various pathogens. The mechanism could involve disruption of microbial cell membranes or interference with metabolic pathways critical for bacterial survival .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
(S)-Allyl 2-amino-4-(methylthio)butanoate has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structure suggests that it may interact with biological systems in ways that can be leveraged for drug development.
Case Studies:
Organic Synthesis
Reagent in Chemical Reactions:
(S)-Allyl 2-amino-4-(methylthio)butanoate can serve as a versatile reagent in organic synthesis. Its unique functional groups allow it to participate in various reactions, such as:
- Nucleophilic Substitution Reactions: The allylic position can be exploited for nucleophilic attack, leading to the formation of more complex molecules.
- Peptide Synthesis: As an amino acid derivative, it can be incorporated into peptides, potentially leading to compounds with enhanced biological activity.
Experimental Data:
In synthetic protocols, (S)-Allyl 2-amino-4-(methylthio)butanoate has been used successfully to create novel compounds through established methodologies. For example, reactions under nitrogen atmosphere have yielded significant amounts of product when combined with other reagents such as DIPEA in dry solvents .
Biochemical Probes
Mechanistic Studies:
The compound's ability to modify biological pathways makes it an excellent candidate for use as a biochemical probe. By labeling it with isotopes or fluorescent tags, researchers can track its interactions within biological systems.
Applications in Research:
- Target Identification: By observing how (S)-Allyl 2-amino-4-(methylthio)butanoate interacts with specific proteins or enzymes, scientists can identify potential drug targets.
- Pathway Analysis: The compound can be utilized to study metabolic pathways by introducing it into cellular systems and analyzing the resultant biochemical changes.
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.C7H8O3S/c1-3-5-11-8(10)7(9)4-6-12-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,7H,1,4-6,9H2,2H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJFDYRGTDWIKF-FJXQXJEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CSCCC(C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CSCC[C@@H](C(=O)OCC=C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721626 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-methioninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142601-87-4 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-methioninate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.